molecular formula C13H18O9 B1588470 (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate CAS No. 28708-32-9

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

Cat. No. B1588470
CAS RN: 28708-32-9
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-PFGBXZAXSA-N
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Description

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate, also known as 5-acetoxymethyl-2,3,4-trihydroxy-tetrahydrofuran-3-yl triacetate (AMTHF-3TA), is a novel compound that has been used in a variety of scientific research applications. It is an organic compound with a molecular formula of C14H20O9 and a molecular weight of 336.3 g/mol. AMTHF-3TA has been studied for its potential applications in drug delivery, biochemistry, and physiology, as well as its potential to act as a model compound for the study of other compounds with similar structures.

Scientific Research Applications

1. Structural and Conformational Studies

A study conducted by B. Mönch et al. (2013) demonstrated the formation of a similar compound through a Koenigs–Knorr reaction, highlighting the significance of these compounds in understanding molecular structures and conformations. The research showed that the central ring adopts a chair conformation, a common feature in many bioactive molecules (Mönch et al., 2013).

2. Synthesis of Novel Derivatives for Medical Applications

Research by Ayşegül Gümüş and C. Tanyeli (2010) involved the enzymatic synthesis of novel carbasugar derivatives using similar molecular structures. These derivatives are important for the development of new pharmaceuticals, including anticancer agents (Gümüş & Tanyeli, 2010).

3. Precursors in Anticancer Nucleosides

A study by Yang Liu et al. (2014) focused on synthesizing an important anticancer nucleosides intermediate with a structure similar to (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate. This research highlights the potential of such compounds in developing treatments for cancer (Liu et al., 2014).

4. Development of Cytotoxic Agents

In the study by Y. Ueno et al. (1989), similar compounds were used in the synthesis of cytotoxic agents against tumor cell lines, demonstrating their potential in cancer therapy (Ueno et al., 1989).

5. Synthesis of Sugar Imines

Majed Jari Mohammed et al. (2020) researched the synthesis of a novel sugar imine molecule using a structure akin to (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate. This study contributes to the field of organic chemistry and the synthesis of new compounds for various applications (Mohammed et al., 2020).

6. Synthesis of Arsenic-Containing Cyclic Ethers

Nikolaus Guttenberger et al. (2016) synthesized arsenic-containing cyclic ethers using a structure similar to the compound . This research contributes to the understanding of arsenolipids and their potential applications in various fields (Guttenberger et al., 2016).

properties

IUPAC Name

[(2R,3R,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-PFGBXZAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289952
Record name D-Ribofuranose, 1,2,3,5-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

CAS RN

28708-32-9
Record name D-Ribofuranose, 1,2,3,5-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28708-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetra-O-acetyl-D-ribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028708329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ribofuranose, 1,2,3,5-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetra-O-acetyl-D-ribofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Way, J Roh, B Venteicher, S Chandra… - … Nucleotides & Nucleic …, 2023 - Taylor & Francis
We report the synthesis and cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells of novel 1,2,3- and 1,2,4-triazolyl analogs of ribavirin. We modified ribavirin’s carboxamide …
Number of citations: 4 www.tandfonline.com
I Korboukh, EA Hull-Ryde, JE Rittiner… - Journal of medicinal …, 2012 - ACS Publications
Adenosine A 1 receptor (A 1 AR) agonists have antinociceptive effects in multiple preclinical models of acute and chronic pain. Although numerous A 1 AR agonists have been …
Number of citations: 31 pubs.acs.org
MA Gouda, J Qurban - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
The biological and medicinal properties of Favipiravir and its analogs have prompted enormous research aimed at developing synthetic routes to these heterocycles. This review …
Number of citations: 1 onlinelibrary.wiley.com
SS Wagh, BR Patil, HM Kasralikar - researchgate.net
Heterocyclic compounds have various medicinal and pharmaceutical applications. These compounds comprise the major and the most varied family of organic compounds. Imidazole is …
Number of citations: 0 www.researchgate.net
HM Alkahtani, AY Abbas, S Wang - Bioorganic & medicinal chemistry …, 2012 - Elsevier
We herein report the synthesis, biological activity and structure–activity relationship of derivatives of 5,6-dichloro-1-β-d-ribofuranosylbenzimidazole and benzo[d]imidazole. A lead …
Number of citations: 92 www.sciencedirect.com

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